REACTION_CXSMILES
|
Cl[C:2]1[N:3]([CH2:13][CH3:14])[C:4](=[O:12])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:15][S:16]C.[Na]>>[CH2:13]([N:3]1[C:2]([S:16][CH3:15])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:12])[CH3:14] |f:1.2,^1:17|
|
Name
|
3-chloro-2-ethyl-1-oxo-1,2-dihydroisoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N(C(C2=CC=CC=C2C1)=O)CC
|
Name
|
sodium methylsulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC.[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C2=CC=CC=C2C=C1SC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |